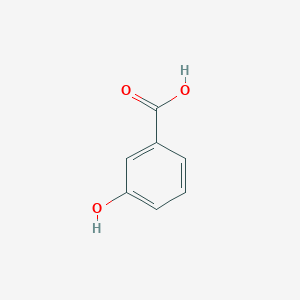

3-Hydroxybenzoic Acid

Description

Properties

IUPAC Name |

3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFXRHURBJZNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25302-76-5, 7720-19-6 (mono-hydrochloride salt) | |

| Record name | 3-Hydroxybenzoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25302-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021610 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000158 [mmHg] | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-06-9 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZFW40OJ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Hydroxybenzoic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxybenzoic Acid

Introduction

3-Hydroxybenzoic acid (3-HBA), also known as m-hydroxybenzoic acid, is a monohydroxybenzoic acid, an organic compound with the molecular formula C₇H₆O₃.[1][2][3] It is one of three isomers of hydroxybenzoic acid, alongside 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid.[2] 3-HBA serves as a crucial intermediate in the synthesis of plasticizers, resins, pharmaceuticals, and other fine chemicals.[1][4] It is found naturally in various plants, such as vanilla, raspberries, and tea, and is also a component of castoreum, an exudate from beavers.[2][3] This document provides a comprehensive overview of the physical and chemical properties of 3-Hydroxybenzoic acid, intended for researchers, scientists, and professionals in drug development.

Physical Properties

3-Hydroxybenzoic acid is a white to off-white, odorless crystalline solid at room temperature, often appearing as a powder or needle-like crystals.[1][2][5] It is a non-flammable, hygroscopic, and non-volatile solid that is relatively stable.[2]

Table 1: Physical Properties of 3-Hydroxybenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][2][3] |

| Appearance | White or off-white crystalline powder/needles | [1][2] |

| Melting Point | 200-203 °C | [2][4][6] |

| Boiling Point | 274 - 297 °C | [2][5] |

| Density | 1.473 - 1.509 g/cm³ | [2][5] |

| Vapor Pressure | 0.000158 mmHg | [1] |

| LogP | 1.50 | [1] |

Solubility

The solubility of 3-Hydroxybenzoic acid is a critical factor in its application, particularly in pharmaceuticals. It is slightly soluble in water, with its solubility increasing at higher temperatures.[5][7] It is more soluble in organic solvents like ethanol, acetone, and ether.[5] The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group allows for strong hydrogen bonding with polar solvents, facilitating its dissolution.[5] The pH of the solution significantly influences its solubility; in alkaline solutions, the carboxylic acid group ionizes, greatly enhancing its aqueous solubility.[5]

Table 2: Solubility of 3-Hydroxybenzoic Acid

| Solvent | Solubility | Temperature | Source(s) |

| Water | 7.25 mg/mL | 25 °C | [1] |

| Water | 6.11 g / 100 g | 69 °C | [2] |

| Ethanol (98%) | 39.6 g / 100 g | 65 °C | [2] |

| n-Butanol | 20.7 g / 100 g | 36.5 °C | [2] |

| DMSO | 28 mg/mL (202.72 mM) | 25 °C | [8] |

| Hexane | Insoluble | - | [2] |

| Chloroform | Insoluble | - | [2] |

Chemical Properties

3-Hydroxybenzoic acid is a stable compound, even at temperatures up to 300 °C, a property not shared by its ortho and para isomers.[2][4] Its chemical reactivity is characterized by the presence of the carboxyl and hydroxyl functional groups on the benzene ring.

Table 3: Chemical and Spectroscopic Properties of 3-Hydroxybenzoic Acid

| Property | Value | Source(s) |

| pKa | 4.06 | [9] |

| Dissociation Constants (19°C) | K₁ = 8.71 × 10⁻⁵, K₂ = 1.18 × 10⁻¹⁰ | [2] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.87 (s, 1H), 9.79 (s, 1H), 7.43-7.39 (m, 2H), 7.31 (t, 1H), 7.04-7.02 (m, 1H) | [1][10] |

| ¹³C NMR (DMSO-d₆, 15.09 MHz) δ (ppm) | Available in literature | [1][11] |

| IR Spectrum | Available in literature | [12][13] |

| Mass Spectrum | Available in literature | [12][13] |

Chemical Reactions

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, on 3-hydroxybenzoic acid primarily occur at the ortho or para positions relative to the hydroxyl group.[2][4]

-

Nitration : Reaction with 62% aqueous nitric acid yields 2-nitro-3-hydroxybenzoic acid as the main product, with smaller amounts of 4-nitro- and 6-nitro-3-hydroxybenzoic acids.[2][4]

-

Esterification : Forms various esters like methyl 3-hydroxybenzoate, which are used as preservatives and fragrances.[2]

-

Amidation : Can be amidated to form amides such as 3-hydroxybenzamide, used in pharmaceuticals and dyes.[2]

-

Reduction : Can be reduced to form 3-hydroxybenzyl alcohol.[2]

-

Acyl Chloride Formation : Reacts with phosphorus pentachloride to form 3-hydroxybenzoyl chloride.[2]

-

Schmidt Reaction : Can be converted to m-aminophenol in an 80% yield by reacting with hydrazoic acid.[4]

Experimental Protocols

Synthesis of 3-Hydroxybenzoic Acid

A common industrial method for synthesizing 3-hydroxybenzoic acid is through the alkali fusion of sodium 3-sulfobenzoate.[2][3]

-

Sulfonation : Benzoic acid is reacted with oleum (fuming sulfuric acid) with stirring, and the temperature is raised to approximately 100 °C for 2 hours to produce sodium 3-sulfobenzoate.[4]

-

Alkali Fusion : The resulting sulfonated product is transferred to an alkali melting pot. Solid sodium hydroxide is added, and the mixture is heated to 210-220 °C for 4-5 hours.[2][3][4] This process can also be carried out in a nickel autoclave under pressure (10-30 bars) at temperatures between 200-300 °C.[14]

-

Acidification : After the reaction, the melt is cooled and dissolved in water.[14] The solution is then acidified with a mineral acid, such as diluted sulfuric acid or hydrochloric acid, to precipitate the crude 3-hydroxybenzoic acid.[2][14]

-

Purification : The crude product is purified by recrystallization from water, often with the addition of activated carbon to remove impurities.[2] This method typically yields 3-hydroxybenzoic acid with a purity of about 90%.[2]

Caption: Synthesis of 3-Hydroxybenzoic Acid via Sulfonation and Alkali Fusion.

Characterization and Analysis Workflow

The physical and chemical properties of synthesized or procured 3-Hydroxybenzoic acid are confirmed through a standard analytical workflow.

-

Physical Characterization : The appearance, color, and odor are noted. The melting point is determined using a capillary melting point apparatus.[15]

-

Spectroscopic Analysis :

-

FTIR Spectroscopy : Infrared spectra are recorded, typically on a potassium bromide (KBr) pellet, to identify characteristic functional group vibrations.[15]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired, usually in a deuterated solvent like DMSO-d₆, to confirm the chemical structure and purity.[1][15]

-

Mass Spectrometry : Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.[15]

-

-

Purity and Polymorphism :

-

Solubility and pKa Determination :

-

Solubility Studies : The solubility is determined by adding the compound to various solvents at controlled temperatures until saturation is reached.

-

Potentiometric Titration : The pKa value is typically determined by titrating a solution of the acid with a strong base and monitoring the pH change.

-

Caption: General workflow for the characterization of 3-Hydroxybenzoic acid.

Key Chemical Reactions Visualization

The reactivity of 3-Hydroxybenzoic acid is central to its utility as a chemical intermediate. The following diagram illustrates some of its fundamental transformations.

Caption: Simplified reaction pathways for 3-Hydroxybenzoic acid.

Safety and Handling

3-Hydroxybenzoic acid is considered harmful if swallowed and can cause skin and serious eye irritation.[17][18][19] It may also cause respiratory tract irritation.[17][19] Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[19][20] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of dust.[18][21] Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[7][21]

Conclusion

3-Hydroxybenzoic acid is a versatile organic compound with well-defined physical and chemical properties that make it a valuable building block in various industrial applications, including pharmaceuticals and polymer science. A thorough understanding of its solubility, reactivity, and crystalline forms is essential for its effective utilization in research and development.[16] The experimental protocols for its synthesis and characterization are well-established, allowing for consistent production and quality control.

References

- 1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Hydroxybenzoic acid ReagentPlus , 99 99-06-9 [sigmaaldrich.com]

- 7. 3-Hydroxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 8. selleckchem.com [selleckchem.com]

- 9. global.oup.com [global.oup.com]

- 10. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 14. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00159K [pubs.rsc.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. lobachemie.com [lobachemie.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 3-Hydroxybenzoic acid from benzoic acid

An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzoic Acid from Benzoic Acid

Introduction

3-Hydroxybenzoic acid is a valuable monohydroxybenzoic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals, plasticizers, resins, and other fine chemicals.[1][2] Its structural isomer, salicylic acid (2-hydroxybenzoic acid), is widely known, but 3-hydroxybenzoic acid also possesses significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 3-hydroxybenzoic acid from benzoic acid, tailored for researchers, scientists, and professionals in drug development. The guide details two main synthetic pathways: sulfonation followed by alkali fusion, and a multi-step process involving nitration, reduction, and diazotization.

Synthetic Route 1: Sulfonation and Alkali Fusion

This is a common industrial method for the synthesis of 3-hydroxybenzoic acid.[1][3] The process involves the electrophilic aromatic substitution of benzoic acid to introduce a sulfonic acid group at the meta position, followed by a nucleophilic aromatic substitution where the sulfonate group is replaced by a hydroxyl group.

Overall Reaction Pathway

Caption: Overall reaction for the synthesis of 3-hydroxybenzoic acid via sulfonation and alkali fusion.

Step 1: Sulfonation of Benzoic Acid

In this step, benzoic acid is treated with fuming sulfuric acid (oleum), a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃), to yield 3-sulfobenzoic acid.[1][4][5] The carboxylic acid group is a deactivating, meta-directing group, which directs the incoming electrophile (SO₃ or its protonated form) to the meta position on the aromatic ring.[4]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, add 122 kg of benzoic acid.[1]

-

Addition of Oleum: While stirring, carefully add 100 kg of fuming sulfuric acid (oleum).[1]

-

Reaction: Heat the mixture to approximately 100°C and maintain this temperature for 2 hours to complete the sulfonation.[1]

-

Work-up: The resulting product is the sulfonated liquid, primarily containing 3-sulfobenzoic acid, which can be used directly in the next step.[1]

Step 2: Alkali Fusion of 3-Sulfobenzoic Acid

The 3-sulfobenzoic acid produced is then fused with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at high temperatures.[3][6] This reaction displaces the sulfonate group with a hydroxyl group. The reaction is typically carried out at temperatures between 210°C and 220°C.[6] Subsequent acidification of the reaction mixture yields the final product, 3-hydroxybenzoic acid.[1]

-

Transfer: Transfer the sulfonated liquid from the previous step into an alkali melting pot.[1]

-

Addition of Base: Add 45 kg of solid sodium hydroxide to the pot.[1]

-

Fusion: Heat the mixture until it melts and maintain the reaction for 4-5 hours to form sodium m-carboxyphenate.[1]

-

Hydrolysis: After cooling, add dilute sulfuric acid to the reaction mixture for acid hydrolysis to precipitate 3-hydroxybenzoic acid.[1]

-

Purification: The crude 3-hydroxybenzoic acid can be purified by recrystallization from absolute ethanol.[1]

Data Summary for Route 1

| Step | Reagents | Temperature | Duration | Yield | Reference(s) |

| Sulfonation | Benzoic acid, Fuming sulfuric acid (oleum) | ~100°C | 2 hours | High | [1] |

| Alkali Fusion | 3-Sulfobenzoic acid, NaOH | 210-220°C | 4-5 hours | High | [1][6] |

| Overall | ~80% | [1] |

Synthetic Route 2: Nitration, Reduction, and Diazotization

This multi-step synthesis offers an alternative pathway to 3-hydroxybenzoic acid. It involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amine to a hydroxyl group via a diazonium salt intermediate.

Overall Reaction Pathway

Caption: Overall reaction for the synthesis of 3-hydroxybenzoic acid via nitration, reduction, and diazotization.

Step 1: Nitration of Benzoic Acid

Benzoic acid is nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to produce 3-nitrobenzoic acid.[7][8] The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ, acts as the electrophile.[9] The carboxylic acid group directs the substitution to the meta position.[7][8] Temperature control is crucial to prevent the formation of ortho and dinitro byproducts.[7]

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add concentrated sulfuric acid to concentrated nitric acid. For each gram of benzoic acid, use 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃. Keep this mixture cold.[7]

-

Reaction Mixture: In a separate beaker, add 2.5 mL of concentrated H₂SO₄ for each gram of benzoic acid and cool it to 0°C or below in an ice bath.[7]

-

Addition of Benzoic Acid: Slowly add dry benzoic acid (1.5-2 g) to the cold sulfuric acid, ensuring the temperature remains below 5°C.[7]

-

Nitration: Slowly add the cold nitrating mixture to the benzoic acid-sulfuric acid paste. Maintain the temperature below 5°C throughout the addition.[7]

-

Reaction Completion: After the addition is complete, keep the mixture cold for another 10-15 minutes with occasional stirring.[7][8]

-

Isolation: Pour the reaction mixture over an ice-water slurry (approximately 100 g of ice and 100 mL of water) and stir vigorously to precipitate the 3-nitrobenzoic acid.[7]

-

Purification: Filter the product, wash it repeatedly with cold water, and allow it to air dry.[7][8] Further purification can be achieved by recrystallization.

Step 2: Reduction of 3-Nitrobenzoic Acid

The nitro group of 3-nitrobenzoic acid is reduced to an amino group to form 3-aminobenzoic acid. This reduction can be achieved using various reducing agents, such as tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation.[10][11][12]

-

Reaction Setup: In a round-bottom flask, place the 3-nitrobenzoic acid.

-

Addition of Reducing Agent: Add a mixture of tin (Sn) and concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the starting material (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the 3-aminobenzoic acid.

-

Purification: Filter the product and recrystallize it from hot water.

Step 3: Diazotization of 3-Aminobenzoic Acid

The final step involves the conversion of the amino group of 3-aminobenzoic acid into a hydroxyl group. This is achieved through a diazotization reaction, where the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) to form a diazonium salt.[13][14] The diazonium salt is then hydrolyzed by heating in water to yield 3-hydroxybenzoic acid.

-

Diazotization: Dissolve 3-aminobenzoic acid in a solution of dilute sulfuric acid and cool the mixture to 0-5°C in an ice bath.[13]

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[13]

-

Hydrolysis: Heat the diazonium salt solution under reflux for several hours.[14]

-

Isolation: Cool the solution to allow the 3-hydroxybenzoic acid to crystallize.

-

Purification: Collect the product by filtration and recrystallize from hot water. A yield of approximately 60% can be expected for this step.[14]

Data Summary for Route 2

| Step | Reagents | Temperature | Duration | Yield | Reference(s) |

| Nitration | Benzoic acid, HNO₃, H₂SO₄ | 0-5°C | ~1 hour | 90-96% | [7][15] |

| Reduction | 3-Nitrobenzoic acid, Sn/HCl | Reflux | Several hours | High | [10][12] |

| Diazotization | 3-Aminobenzoic acid, NaNO₂, H₂SO₄, H₂O | 0-5°C, then reflux | Several hours | ~60% | [14] |

Workflow Diagrams

Experimental Workflow for Nitration of Benzoic Acid

Caption: Experimental workflow for the nitration of benzoic acid.

Experimental Workflow for Diazotization of 3-Aminobenzoic Acid

Caption: Experimental workflow for the diazotization of 3-aminobenzoic acid.

Comparison of Synthetic Routes

-

Route 1 (Sulfonation/Alkali Fusion): This method is more direct and often preferred for large-scale industrial production due to the use of readily available and cheaper reagents. However, it requires high temperatures and corrosive conditions, which may necessitate specialized equipment.

-

Route 2 (Nitration/Reduction/Diazotization): This route involves more steps and may have a lower overall yield. However, the reaction conditions for each step are generally milder than the high-temperature alkali fusion. This route also offers the flexibility to synthesize other 3-substituted benzoic acids from the 3-aminobenzoic acid intermediate.

The choice of synthetic route will depend on the desired scale of production, available equipment, and economic considerations. Both routes are well-established and provide reliable methods for the synthesis of 3-hydroxybenzoic acid from benzoic acid.

References

- 1. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. EP0039812A1 - Preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Solved 3-Aminobenzoic acid can be prepared from toluene, by | Chegg.com [chegg.com]

- 11. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Natural occurrence of 3-Hydroxybenzoic acid in plants

An In-depth Technical Guide on the Natural Occurrence of 3-Hydroxybenzoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid (3-HBA) is a monohydroxybenzoic acid, a type of phenolic compound that is a secondary metabolite in plants.[1] As a member of the diverse family of hydroxybenzoic acids, 3-HBA and its isomers are of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development. While its isomers, such as salicylic acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid (4-hydroxybenzoic acid), are well-studied for their roles in plant signaling and defense, the specific functions and distribution of 3-HBA are less understood.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 3-HBA in the plant kingdom, its biosynthesis, and potential signaling roles. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.

Natural Occurrence of 3-Hydroxybenzoic Acid in Plants

3-Hydroxybenzoic acid has been identified in a variety of plant species, although it is often found in lower concentrations compared to other phenolic acids. Its presence has been confirmed in fruits, leaves, and other plant tissues. The following table summarizes the documented occurrences of 3-HBA in the plant kingdom.

| Family | Genus | Species | Common Name | Plant Part | Reference(s) |

| Anacardiaceae | Mangifera | indica | Mango | [4] | |

| Ananas comosus | Ananas | comosus | Pineapple | Fruit | [5] |

| Apiaceae | Centaurium | erythraea | Common Centaury | Cultured Cells | [6] |

| Paeoniaceae | Paeonia | emodi | Himalayan Peony | [1] | |

| Pinaceae | Taxus | baccata | Yew | [1] | |

| Rosaceae | Mespilus | germanica | Medlar | Fruit | |

| Rutaceae | Citrus | paradisi | Grapefruit | Fruit | [7] |

| Scrophulariaceae | Tragopogon | orientalis | [1] |

Quantitative Data

Specific quantitative data for 3-Hydroxybenzoic acid in plants is limited in the scientific literature. Many studies on phenolic composition quantify the more abundant isomers or report a total for all hydroxybenzoic acids. The table below presents available data for 3-HBA and related compounds in some of the plants where its presence has been noted. The lack of extensive data for 3-HBA highlights a research gap and an opportunity for further investigation.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference(s) |

| Ananas comosus (Pineapple) | Peel | p-Hydroxybenzoic acid | Identified and quantified | HRLC-MS | [5] |

| Citrus paradisi (Grapefruit) | Fruit | 4-Hydroxybenzoic acid | 0.09 - 0.21 mg/100 g FW | Not specified | [8] |

| Olea europaea (Olive) | Leaves | Total Phenolic Content | 42.35 - 190.65 mg GAE/g extract | Folin-Ciocalteu | [9] |

| Olea europaea (Olive) | Leaves | Oleuropein | 40.06 - 94.51 g/kg RM | HPLC | [10] |

Note: FW = Fresh Weight, DW = Dry Weight, GAE = Gallic Acid Equivalents, RM = Raw Matter. The data for related compounds are provided for context due to the scarcity of specific quantitative data for 3-HBA.

Experimental Protocols

The accurate extraction and quantification of 3-HBA from plant matrices are crucial for research in this area. Below are detailed methodologies for key experimental procedures, synthesized from established protocols for phenolic acid analysis.[6][11][12]

Extraction of 3-Hydroxybenzoic Acid from Plant Material

This protocol describes a general method for solid-liquid extraction of phenolic acids from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, fruit pulp, peel)

-

Grinder or mortar and pestle

-

Methanol (HPLC grade)

-

Formic acid

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation:

-

Grind fresh or freeze-dried plant material to a fine powder using a grinder or a mortar and pestle with liquid nitrogen.

-

Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

-

-

Extraction:

-

Prepare the extraction solvent: Methanol/Water/Formic Acid (80:18:2 v/v/v).

-

Add 20 mL of the extraction solvent to the centrifuge tube containing the plant material.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2.2 to 2.6) on the plant residue two more times to ensure complete extraction of phenolic compounds.

-

Pool the supernatants from all three extractions.

-

-

Concentration and Reconstitution:

-

Evaporate the pooled supernatant to dryness using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 2-5 mL) of the initial mobile phase for HPLC analysis (e.g., Methanol/Water/Formic Acid 10:88:2 v/v/v).[11]

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

-

Quantification of 3-Hydroxybenzoic Acid by HPLC-UV

This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 3-HBA.[12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 95 5 25 70 30 30 50 50 35 5 95 | 40 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 3-HBA standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

-

-

Calibration Curve:

-

Inject each standard solution into the HPLC system.

-

Record the retention time and peak area for 3-HBA.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

-

Sample Analysis:

-

Inject the filtered plant extract into the HPLC system.

-

Identify the 3-HBA peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of 3-HBA in the sample using the calibration curve.

-

Analysis of 3-Hydroxybenzoic Acid by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic acids, which requires a derivatization step to increase the volatility of the compounds.

Materials:

-

Dried plant extract (from section 4.1)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system

Procedure:

-

Derivatization:

-

Place a known amount of the dried plant extract (e.g., 1 mg) into a GC vial.

-

Add 100 µL of pyridine to dissolve the extract.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS System: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Identification and Quantification:

-

Identify the derivatized 3-HBA peak by its retention time and mass spectrum, comparing it to a derivatized standard and a mass spectral library.

-

For quantification, a calibration curve can be prepared using derivatized 3-HBA standards.

-

Biosynthesis of 3-Hydroxybenzoic Acid in Plants

The biosynthesis of hydroxybenzoic acids in plants is linked to the shikimate pathway, which produces the aromatic amino acids. While the biosynthesis of 4-hydroxybenzoic acid and salicylic acid has been studied more extensively, the pathway to 3-HBA is less characterized in plants. However, a plausible pathway can be proposed based on enzymatic activities found in microorganisms, which also utilize the shikimate pathway.

The key precursor for many aromatic compounds, including hydroxybenzoic acids, is chorismate . In bacteria, an enzyme known as 3-hydroxybenzoate synthase (chorismatase) directly converts chorismate to 3-hydroxybenzoic acid and pyruvate.[14][15] It is hypothesized that a similar enzymatic activity exists in plants for the synthesis of 3-HBA.

Potential Signaling Roles of 3-Hydroxybenzoic Acid in Plants

While there is currently no direct evidence detailing a specific signaling pathway for 3-HBA in plants, the well-established roles of its isomers suggest that it may also have signaling functions. Salicylic acid (2-hydroxybenzoic acid) is a critical plant hormone involved in mediating defense responses against pathogens, a process known as Systemic Acquired Resistance (SAR).[2] Additionally, studies on p-hydroxybenzoic acid (4-HBA) have shown its involvement in plant stress responses.[3]

A general plant signaling cascade involves the perception of a stimulus (e.g., a signaling molecule like a hydroxybenzoic acid) by a receptor, which initiates a series of intracellular events, often involving secondary messengers and phosphorylation cascades (like MAPK cascades), ultimately leading to changes in gene expression and a physiological response.

References

- 1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jabonline.in [jabonline.in]

- 6. mdpi.com [mdpi.com]

- 7. Showing Compound 3-Hydroxybenzoic acid (FDB010507) - FooDB [foodb.ca]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of phenolic compounds and antioxidant activity of leaves extracts from seventeen cultivars of Iranian olive (Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Biosynthesis of depsipeptides with a 3-hydroxybenzoate moiety and selective anticancer activities involves a chorismatase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of depsipeptides with a 3-hydroxybenzoate moiety and selective anticancer activities involves a chorismatase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Hydroxybenzoic Acid: A Technical Guide for Researchers

An in-depth examination of the solubility of 3-hydroxybenzoic acid in aqueous and organic media, providing critical data and standardized methodologies for its application in research and pharmaceutical development.

Introduction

3-Hydroxybenzoic acid (m-hydroxybenzoic acid) is a monohydroxybenzoic acid, an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, plasticizers, resins, and other fine chemicals. Its physicochemical properties, particularly its solubility, are fundamental to its handling, formulation, and biological activity. Understanding the solubility of 3-hydroxybenzoic acid in various solvents is paramount for its effective use in drug discovery, process chemistry, and materials science. This technical guide provides a comprehensive overview of its solubility in water and a range of organic solvents, alongside detailed experimental protocols for solubility determination.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| Melting Point | 200-203 °C |

| pKa | 4.06 (at 19 °C) |

| Appearance | White to off-white crystalline powder |

Solubility of 3-Hydroxybenzoic Acid

The solubility of 3-hydroxybenzoic acid is influenced by the polarity of the solvent, temperature, and the pH of the medium. As a polar molecule containing both a hydroxyl and a carboxylic acid functional group, it exhibits a capacity for hydrogen bonding, which dictates its interaction with various solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3-hydroxybenzoic acid in water and various organic solvents.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 7.25 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 25 | 28 mg/mL |

| Ethanol | 20 | 225.4 g/dm³ (1.632 mol/dm³) |

| Ethanol | 65 | 39.6 g/100g solution (17.9 mol%) |

| Ethanol | 132 | 61.3 g/100g solution (34.6 mol%) |

| Ethanol | 169 | 81.7 g/100g solution (59.8 mol%) |

Qualitative Solubility Information

-

Water : Slightly soluble in cold water, with solubility increasing at elevated temperatures.

-

Polar Organic Solvents : Generally soluble in polar organic solvents.

-

Alcohols (Methanol, Ethanol, Butanol) : Soluble, particularly in hot ethanol.

-

Ketones (Acetone) : Soluble.

-

Esters (Ethyl Acetate) : Soluble.

-

Ethers : Soluble.

-

-

pH Influence : The solubility of 3-hydroxybenzoic acid in aqueous solutions significantly increases in alkaline conditions due to the ionization of its carboxylic acid group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common and reliable methods for determining the thermodynamic solubility of a solid compound.

Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Materials:

-

3-Hydroxybenzoic acid

-

Solvent of interest

-

Stoppered flasks or vials

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 3-hydroxybenzoic acid to a flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker or incubator. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the dissolution and precipitation processes to reach a steady state.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 3-hydroxybenzoic acid in the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of 3-hydroxybenzoic acid in the specific solvent at the experimental temperature.

Potentiometric Titration for Weak Acids

Potentiometric titration is a precise method for determining the solubility of ionizable compounds, such as weak organic acids like 3-hydroxybenzoic acid, by measuring changes in pH. This method can also be used to determine the pKa of the compound.

Materials:

-

3-Hydroxybenzoic acid

-

Water (or a co-solvent system if solubility is very low)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Buret

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Prepare a suspension of 3-hydroxybenzoic acid in water by adding an amount of the solid that will result in a saturated solution with excess solid present.

-

Titration Setup: Place the suspension in a beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode into the suspension.

-

Titration: Begin the titration by adding small, precise increments of the standardized strong base from a buret. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The point of inflection in the curve corresponds to the equivalence point. For solubility determination, the initial pH of the saturated solution and the titration data can be used in conjunction with the Henderson-Hasselbalch equation and the pKa of the acid to calculate the concentration of the dissolved species. The intrinsic solubility can be determined by analyzing the pH changes as the compound precipitates or dissolves.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the equilibrium shake-flask method for determining the solubility of 3-hydroxybenzoic acid.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of 3-hydroxybenzoic acid is a critical parameter that dictates its application across various scientific disciplines. This guide provides a consolidated resource of its solubility in water and common organic solvents, highlighting the importance of solvent polarity and temperature. The detailed experimental protocols for the shake-flask method and potentiometric titration offer standardized approaches for researchers to obtain reliable and reproducible solubility data. This information is intended to support the informed selection of solvent systems and the development of robust experimental and manufacturing processes involving 3-hydroxybenzoic acid.

3-Hydroxybenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Hydroxybenzoic acid, including detailed experimental protocols for their determination and a visualization of its common synthesis pathway.

Physicochemical Data of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid (CAS No: 99-06-9), also known as m-hydroxybenzoic acid, is a monohydroxybenzoic acid with the chemical formula C₇H₆O₃.[1][2][3] It serves as a valuable intermediate in the synthesis of pharmaceuticals, plasticizers, and resins.[1][3] Accurate knowledge of its physical properties, such as melting and boiling points, is critical for its application in research and manufacturing.

Quantitative Data Summary

The experimentally determined melting and boiling points for 3-Hydroxybenzoic acid are summarized below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value (°C) | Reported Value (K) |

| Melting Point | 200-203[1] | 473.15 - 476.15 |

| 201-205[4] | 474.15 - 478.15 | |

| 214.5[5] | 487.65 | |

| Boiling Point | 213.5 (rough estimate)[1] | 486.65 |

| 256[5] | 529.15 | |

| 345 - 346[6] | 618.15 - 619.15 |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds.[7][8]

Melting Point Determination: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid organic compound.[7][9]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions to a liquid is recorded as the melting point.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[7][10]

Methodology:

-

Sample Preparation: Ensure the 3-Hydroxybenzoic acid sample is completely dry and finely powdered to allow for uniform heating.[9]

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).[7][11]

-

Heating:

-

Observation and Recording: Observe the sample closely through the viewing eyepiece. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7]

Boiling Point Determination: Micro-Reflux Method

For small quantities of liquid, the micro-boiling point (or micro-reflux) method is a convenient and accurate technique.[13]

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[8][14] By heating a small liquid sample and an inverted capillary tube, a trapped air bubble expands and then contracts upon cooling. The temperature at which the liquid is drawn back into the capillary tube upon cooling corresponds to the boiling point.[13]

Methodology:

-

Sample Preparation: Place a few milliliters of the liquid sample into a small test tube or fusion tube.[8][15]

-

Capillary Setup: Place a melting point capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[15]

-

Apparatus Assembly:

-

Heating: Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands.[13] Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor of the substance is escaping.

-

Observation and Recording: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]

Synthesis Pathway Visualization

3-Hydroxybenzoic acid can be synthesized from benzoic acid through a process involving sulfonation, followed by alkali fusion and hydrolysis.[1][16] This workflow is depicted below.

Caption: Synthesis workflow of 3-Hydroxybenzoic acid from benzoic acid.

References

- 1. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 2. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 99-06-9 CAS | 3-HYDROXYBENZOIC ACID | Acids-Organic | Article No. 4109P [lobachemie.com]

- 5. Buy 3-Hydroxybenzoic Acid Analytical Standard - Best Price & High Purity, Mumbai Supplier [nacchemical.com]

- 6. meta-salicylic acid, 99-06-9 [thegoodscentscompany.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. westlab.com [westlab.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. byjus.com [byjus.com]

- 16. 3-Hydroxybenzoic acid CAS#: 99-06-9 [m.chemicalbook.com]

Biological Activities of 3-Hydroxybenzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid, a phenolic acid found in various plant sources, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. These compounds exhibit a wide range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the biological activities of 3-hydroxybenzoic acid derivatives, presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data on Biological Activities

The biological efficacy of 3-hydroxybenzoic acid and its derivatives has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of 3-hydroxybenzoic acid derivatives is a cornerstone of their therapeutic potential, attributed to their ability to scavenge free radicals and chelate metal ions.

Table 1: Antioxidant Activity of 3-Hydroxybenzoic Acid and Its Derivatives

| Compound | Assay | IC50 / EC50 / Value | Reference |

| 3-Hydroxybenzoic Acid | DPPH | > 100 µM | [1] |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH | 16.3 µM | [2][3] |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | ABTS | - | [4] |

| 3,5-Dihydroxybenzoic Acid | DPPH | Lower than Gentisic Acid | [1] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | DPPH | EC50: 0.09 | [5] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | ABTS | - | [6] |

| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | DPPH | IC50: 1.03 ± 0.25 µg/mL | [4] |

| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | ABTS | IC50: 1.03 ± 0.25 µg/mL | [4] |

| 2,3-Dihydroxybenzoic Acid | DPPH | - | [7] |

| 2,3-Dihydroxybenzoic Acid | ABTS | %I: 86.40 (at 50 µM) | [7] |

| 2,5-Dihydroxybenzoic Acid | FRAP | 236.00 µM Fe2+ | [7] |

| 3,4-Dihydroxybenzoic Acid | FRAP | 44.22 µM Fe2+ | [7] |

| 2,5-Dihydroxybenzoic Acid | CUPRAC | 68.77 µM Trolox equiv. | [7] |

| 3,4-Dihydroxybenzoic Acid | CUPRAC | 60.53 µM Trolox equiv. | [7] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; %I: Percentage of inhibition.

Antimicrobial Activity

Several derivatives of 3-hydroxybenzoic acid have demonstrated notable activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of 3-Hydroxybenzoic Acid Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 3-Hydroxybenzoic Acid | Acinetobacter baumannii | - | [8] |

| 2,3-Dihydroxybenzoic Acid | Pseudomonas aeruginosa | 1.5 | [9] |

| 2,4-Dihydroxybenzoic Acid | Escherichia coli | 2 | [10] |

| 2,4-Dihydroxybenzoic Acid | Staphylococcus aureus | 2 | [10] |

| 3,4-Dihydroxybenzoic Acid | Escherichia coli | 2 | [10] |

| 3,4-Dihydroxybenzoic Acid | Staphylococcus aureus | 2 | [10] |

| 3,5-Dihydroxybenzoic Acid | Escherichia coli | 2 | [10] |

| 3,5-Dihydroxybenzoic Acid | Staphylococcus aureus | 2 | [10] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Staphylococcus aureus | 4.15 | [5] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Escherichia coli | 4.00 | [5] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Candida albicans | 3.00 | [5] |

MIC: Minimum Inhibitory Concentration.

Anticancer Activity

The cytotoxic effects of 3-hydroxybenzoic acid derivatives against various cancer cell lines highlight their potential as anticancer agents.

Table 3: Anticancer Activity of 3-Hydroxybenzoic Acid Derivatives

| Compound | Cell Line | IC50 | Reference |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DU145 (Prostate Cancer) | 1.29 mM (24h), 0.90 mM (48h) | [11] |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | MCF-7 (Breast Cancer) | 5.5 µg/ml | [12] |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | MDA-MB-231 (Breast Cancer) | 2.8 µg/ml | [12] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | - | - | [6] |

| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | MCF-7 (Breast Cancer) | 0.36 mM to 4.77 mM | [10] |

| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | MDA-MB-231 (Breast Cancer) | 0.36 mM to 4.77 mM | [10] |

IC50: Half-maximal inhibitory concentration.

Signaling Pathways

The biological activities of 3-hydroxybenzoic acid derivatives are mediated through the modulation of key cellular signaling pathways. This section provides diagrams of the Nrf2 and NF-κB pathways, illustrating the points of intervention by these compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.

Caption: Nrf2 activation by 3-HBA derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.

Caption: Inhibition of NF-κB pathway by 3-HBA derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Caption: DPPH radical scavenging assay workflow.

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of the 3-hydroxybenzoic acid derivative in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the sample solutions to the respective wells. A control well should contain the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

This assay measures the capacity of a compound to neutralize the ABTS radical cation.

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the 3-hydroxybenzoic acid derivative.

-

Add a small volume of the sample to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Antimicrobial Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Broth microdilution for MIC determination.

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the 3-hydroxybenzoic acid derivative in a suitable broth medium.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-hydroxybenzoic acid derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

3-Hydroxybenzoic acid and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by quantitative data and a growing understanding of their mechanisms of action at the molecular level, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of these versatile molecules. Continued investigation into their structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating their demonstrated in vitro activities into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocatechuic acid | 99-50-3 [chemicalbook.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and history of 3-Hydroxybenzoic acid

An In-depth Technical Guide to 3-Hydroxybenzoic Acid: Discovery, History, and Synthesis

Abstract

3-Hydroxybenzoic acid (3-HBA), a monohydroxybenzoic acid, is a significant organic compound with a rich history in chemical synthesis and a growing importance in modern biotechnology. As a key intermediate, it finds applications in the production of pharmaceuticals, plasticizers, resins, and herbicides[1][2][3]. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production methods of 3-HBA. It includes detailed physicochemical properties, experimental protocols for key synthesis reactions, and visual diagrams of major production pathways, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

3-Hydroxybenzoic acid (m-hydroxybenzoic acid) is an aromatic carboxylic acid with the chemical formula C₇H₆O₃[4][5]. It is one of three isomers of hydroxybenzoic acid, alongside 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid[4]. Its unique molecular structure, featuring a hydroxyl group and a carboxyl group in a meta-position on the benzene ring, dictates its chemical reactivity and physical properties[6]. Notably, 3-HBA exhibits greater thermal stability compared to its ortho and para isomers, remaining unchanged at temperatures up to 300°C[3][4]. This stability, combined with its versatile reactivity, makes it a valuable precursor in various industrial syntheses[6]. Historically synthesized through chemical routes, recent advancements in metabolic engineering have enabled its production from renewable resources using microorganisms[7].

Discovery and History

While the specific moment of its initial discovery is not clearly documented in the provided search results, the history of 3-Hydroxybenzoic acid is intrinsically linked to the development of synthetic organic chemistry in the 19th and 20th centuries. Early methods for its preparation laid the groundwork for larger-scale industrial production.

One of the most established historical methods is the alkali fusion of 3-sulfobenzoic acid . This process involves the sulfonation of benzoic acid, followed by fusion with an alkali metal hydroxide at high temperatures (210-220°C)[4][8]. A significant challenge with this method was the concurrent formation of isomeric sulfobenzoic acids during the initial sulfonation step, which led to impurities in the final product[9]. Specifically, the presence of 4-hydroxybenzoic acid was problematic as it readily decarboxylates under the harsh conditions of the potassium hydroxide melt, forming phenol as a by-product[9].

Later refinements, such as the process described in a 1982 patent, utilized sulfophthalic acids as starting materials to be reacted with an alkali metal hydroxide under high pressure (10 to 30 bars) and temperature (200° to 300°C)[9]. This method was developed to produce 3-HBA in high yields and free from the interfering by-products that plagued earlier techniques[9]. These historical developments highlight the persistent efforts to optimize the synthesis of this important chemical intermediate for industrial use.

Physicochemical Properties

3-Hydroxybenzoic acid is a white to off-white crystalline solid, typically appearing as a powder or in needle-like crystalline form[1][3][5][10]. Its key physical and chemical properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | [1][5][11] |

| Molecular Weight | 138.12 g/mol | [1][4][5][11] |

| Appearance | White or off-white powder/crystals | [1][3][5] |

| Melting Point | 200-203 °C | [12] |

| Boiling Point | 346.1 ± 25.0 °C at 760 mmHg | [5] |

| Density | ~1.473 - 1.509 g/cm³ at 25°C | [4][5][10] |

| pKa | 4.06 at 19°C | [3] |

| Vapor Pressure | 0.000158 mmHg | [1] |

| Flash Point | 177.3 ± 19.7 °C | [5] |

| LogP (Octanol/Water) | 1.50 | [1][3] |

Table 1: Physical and Chemical Properties of 3-Hydroxybenzoic Acid

The solubility of 3-HBA is a critical factor for its application in synthesis. It is slightly soluble in cold water but more soluble in hot water and various organic solvents. The pH of the solution also significantly influences its solubility; it increases in alkaline solutions due to the ionization of the carboxylic acid group[10].

| Solvent | Solubility | Source(s) |

| Water | 7.25 mg/mL at 25 °C; Slightly soluble | [1][10][11] |

| Ethanol | Soluble | [4][10] |

| Acetone | Soluble | [10] |

| Ether | Soluble | [10] |

| DMSO | 28 mg/mL (202.72 mM) | [13] |

| Hexane | Insoluble | [4] |

| Chloroform | Insoluble | [4] |

Table 2: Solubility of 3-Hydroxybenzoic Acid in Various Solvents

Synthesis Methodologies

Several methods have been developed for the synthesis of 3-Hydroxybenzoic acid, ranging from traditional chemical processes to modern biosynthetic routes.

Historical Chemical Synthesis

4.1.1 Alkali Fusion of Sodium 3-Sulfobenzoate

This is one of the most common and historical methods for producing 3-HBA[4]. The process begins with the sulfonation of benzoic acid, followed by melting the resulting sodium 3-sulfobenzoate with an alkali at high temperatures[2][4].

Experimental Protocol:

-

Sulfonation: Place 122 kg of benzoic acid into a reactor. Under stirring, add 100 kg of oleum[2][3].

-

Heat the mixture to approximately 100°C and maintain the reaction for 2 hours to produce sodium 3-sulfobenzoate[2][3].

-

Alkali Fusion: Transfer the sulfonated liquid to an alkali melting pot. Add 45 kg of solid sodium hydroxide[2][3].

-

Heat the mixture until it melts, and maintain the reaction for 4 to 5 hours at 210-220°C to form sodium m-carboxyphenate[2][3][4].

-

Acidification and Purification: Cool the reaction mixture and add diluted sulfuric acid for acid hydrolysis to precipitate the crude 3-hydroxybenzoic acid[2][3].

-

Filter the mixture to remove sodium sulfate. Decolorize the filter cake with activated carbon and recrystallize from water to obtain purified 3-Hydroxybenzoic acid with a purity of about 90%[2][3][4].